Methyl 2,6-dihydroxyisonicotinate
Overview
Description
Methyl 2,6-dihydroxyisonicotinate is a chemical compound with the molecular formula C7H7NO4 . Its molecular weight is 169.13 g/mol . The compound is also known by other names such as methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate and methyl 2,6-dihydroxypyridine-4-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 2,6-dihydroxyisonicotinate includes a pyridine ring with two hydroxyl groups and a methyl ester group . The InChI string representation of the molecule isInChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10)
. The Canonical SMILES representation is COC(=O)C1=CC(=O)NC(=C1)O
. Physical And Chemical Properties Analysis
Methyl 2,6-dihydroxyisonicotinate has several computed properties. It has a molecular weight of 169.13 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 169.03750770 g/mol . The Topological Polar Surface Area is 75.6 Ų . The compound has a Heavy Atom Count of 12 .Scientific Research Applications
Microbial Metabolism and Environmental Impact
- Bacteria can metabolize compounds related to Methyl 2,6-dihydroxyisonicotinate, such as N-methylisonicotinate, a photodegradation product of Paraquat. This process involves the oxidation of 2-hydroxyisonicotinate into 2,6-dihydroxyisonicotinate without the requirement of molecular oxygen (Orpin, Knight, & Evans, 1972).
Chemical Stability and Reactivity
- Studies on the stability of 1,3-substituted-1,4-dihydropyridines, which are structurally related to Methyl 2,6-dihydroxyisonicotinate, show that various substituents can influence their reactivity in hydration and oxidation reactions (Pop, Huang, Brewster, & Bodor, 1994).
Application in Radiopharmaceuticals
- Methyl 2,6-dihydroxyisonicotinate derivatives have potential applications in radiopharmaceuticals, as demonstrated by the synthesis of related compounds for tuberculosis imaging (Somawardhana, Sajjad, Amartey, & Lambrecht, 1991).
Unexpected Chemical Reactions
- A study on the hydrazination of derivatives of Methyl 2,6-dihydroxyisonicotinate revealed unexpected chemical reactions, leading to the production of unique compounds. This highlights the complex chemistry of such derivatives (Nordin, Ariffin, Daud, & Sim, 2016).
Induced Plant Resistance
- Methyl 2,6-dihydroxyisonicotinate derivatives have been used to induce resistance in plants against pathogens, as seen in studies on apple scab. This suggests potential agricultural applications (Ortega, Steiner, & Dehne, 1998).
properties
IUPAC Name |
methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFDMOWDNPEPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429076 | |
Record name | methyl 2,6-dihydroxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dihydroxyisonicotinate | |
CAS RN |
56055-56-2 | |
Record name | methyl 2,6-dihydroxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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